An In-depth Technical Guide to 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate
An In-depth Technical Guide to 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a robust synthetic pathway, and presents a suite of analytical methodologies for its characterization. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of piperidine-based scaffolds in the pursuit of novel therapeutic agents.
Introduction: The Significance of Piperidine and Tosylate Moieties in Drug Discovery
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also providing a three-dimensional framework that can be strategically functionalized to interact with biological targets.[2] When incorporated into drug candidates, the piperidine motif can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
The 4-methylbenzenesulfonate group, commonly known as a tosylate, is a derivative of p-toluenesulfonic acid. In synthetic organic chemistry, tosylates are highly valued as excellent leaving groups in nucleophilic substitution reactions.[3] The conversion of a hydroxyl group to a tosylate enhances its reactivity, facilitating the formation of new chemical bonds under mild conditions.[3] This reactivity makes tosylated intermediates, such as 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate, valuable building blocks for the synthesis of complex molecular architectures.[4]
The subject of this guide, 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate, combines these two critical functional groups. The acetylated piperidine core provides a platform for diverse chemical modifications, while the tosylate group offers a reactive handle for introducing a wide range of functionalities. This unique combination makes it a versatile intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate is fundamental for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₄S | [5] |
| Molecular Weight | 297.37 g/mol | [5] |
| CAS Number | 92531-11-8 | [5] |
| Appearance | Expected to be a solid | General Knowledge |
| Storage | Sealed in dry, 2-8°C | [5] |
Chemical Structure
The chemical structure of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate is depicted below. The numbering of the atoms in the piperidine and benzene rings is provided for clarity in the subsequent discussion of its spectral data.
Figure 1: Chemical structure of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate.
Synthetic Pathway and Experimental Protocol
The synthesis of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate can be achieved through a two-step process starting from 4-hydroxypiperidine. The proposed synthetic workflow is illustrated below.
Figure 2: Proposed synthetic workflow for 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate.
Step 1: Synthesis of Piperidin-4-yl 4-methylbenzenesulfonate
Causality: The hydroxyl group of 4-hydroxypiperidine is a poor leaving group. Tosylation converts it into a tosylate group, which is an excellent leaving group, thus activating this position for subsequent nucleophilic substitution reactions.[3] Pyridine is used as a base to neutralize the HCl generated during the reaction.
Protocol:
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To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous CH₂Cl₂ to the reaction mixture while maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure piperidin-4-yl 4-methylbenzenesulfonate.
Step 2: Synthesis of 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate
Causality: The secondary amine of the piperidine ring is nucleophilic and readily reacts with an acetylating agent like acetic anhydride. Triethylamine acts as a base to scavenge the acetic acid byproduct.
Protocol:
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Dissolve piperidin-4-yl 4-methylbenzenesulfonate (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
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Add triethylamine (1.5 eq) to the solution and cool to 0 °C.
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Add acetic anhydride (1.2 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 1-Acetylpiperidin-4-yl 4-methylbenzenesulfonate. The following techniques are recommended.
